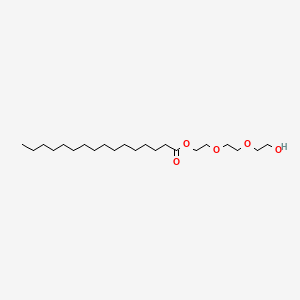
Decyl isononyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl isononyl phthalate is a type of phthalate ester, commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is particularly used in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins . It is a colorless, clear, water-insoluble liquid with a high boiling point and low vapor pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decyl isononyl phthalate is synthesized through the esterification of phthalic anhydride with decanol and isononanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they undergo esterification. The product is then purified through distillation to remove any unreacted alcohols and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Decyl isononyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of water and an acid or base catalyst, leading to the formation of phthalic acid and the corresponding alcohols. Transesterification involves the exchange of ester groups between molecules, typically in the presence of an alcohol and a catalyst .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, elevated temperatures (around 100°C).
Transesterification: Alcohol, acid or base catalyst, moderate temperatures (50-100°C).
Major Products:
Hydrolysis: Phthalic acid, decanol, isononanol.
Transesterification: New esters formed by exchanging the ester groups.
Aplicaciones Científicas De Investigación
Decyl isononyl phthalate has a wide range of applications in scientific research and industry:
Mecanismo De Acción
Decyl isononyl phthalate exerts its effects primarily through its role as a plasticizer. It integrates into the polymer matrix of materials like PVC, reducing intermolecular forces and increasing flexibility . On a molecular level, it can interact with various biological pathways, potentially acting as an endocrine disruptor by mimicking or interfering with hormone functions .
Comparación Con Compuestos Similares
- Diisononyl phthalate (DINP)
- Di-n-decyl phthalate (DDP)
- Diisodecyl phthalate (DIDP)
- Diundecyl phthalate (DUP)
- Didodecyl phthalate (DDDP)
Comparison: Decyl isononyl phthalate is unique due to its specific combination of decyl and isononyl groups, which provide a balance of flexibility and durability. Compared to other phthalates like diisononyl phthalate and di-n-decyl phthalate, it offers distinct physical properties such as lower volatility and higher boiling points, making it suitable for specific industrial applications .
Propiedades
Número CAS |
96507-83-4 |
|---|---|
Fórmula molecular |
C27H44O4 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
1-O-decyl 2-O-(7-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C27H44O4/c1-4-5-6-7-8-9-11-16-21-30-26(28)24-19-14-15-20-25(24)27(29)31-22-17-12-10-13-18-23(2)3/h14-15,19-20,23H,4-13,16-18,21-22H2,1-3H3 |
Clave InChI |
YZHDZDITQRCTQB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





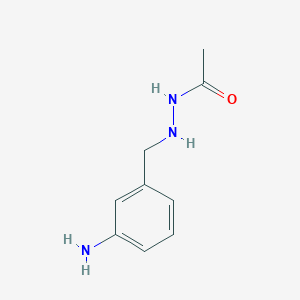
![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-](/img/structure/B12657601.png)

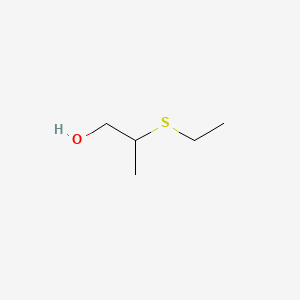
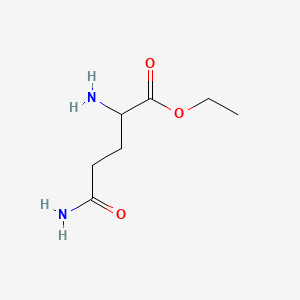

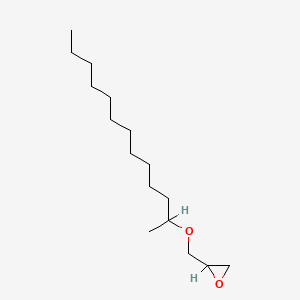
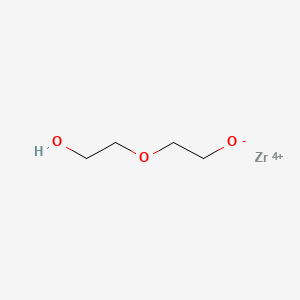
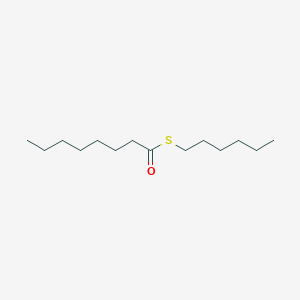
![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)
